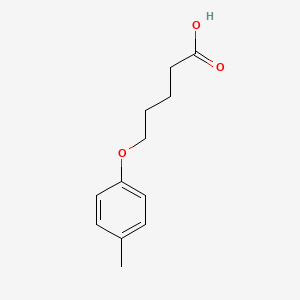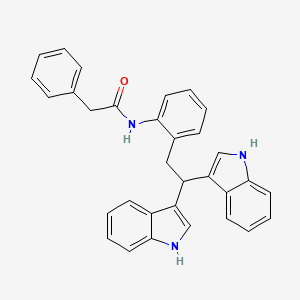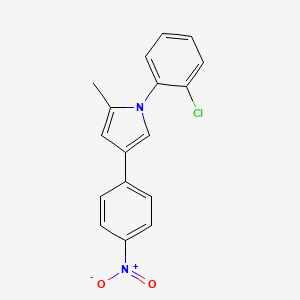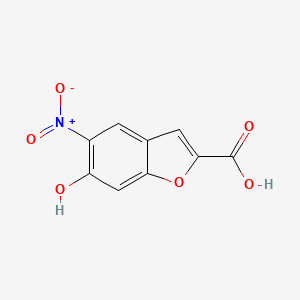
5-(4-Methylphenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a phenoxy group substituted with a methyl group at the para position, attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenoxy)pentanoic acid typically involves the reaction of 4-methylphenol with 5-bromopentanoic acid. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 4-methylphenol, displaces the bromide ion from 5-bromopentanoic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxide ion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the methyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the methyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like ferric chloride (FeCl3).
Major Products:
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 5-(4-Methylphenoxy)pentanol.
Substitution: Formation of 2-bromo-4-methylphenoxy pentanoic acid.
Scientific Research Applications
5-(4-Methylphenoxy)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenoxy)pentanoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Transporters: The compound may affect the function of transport proteins, influencing cellular uptake and distribution.
Comparison with Similar Compounds
4-Methylphenol: Shares the phenolic structure but lacks the pentanoic acid chain.
Pentanoic Acid: Contains the carboxylic acid chain but lacks the phenoxy group.
4-Methylbenzoic Acid: Similar aromatic structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness: 5-(4-Methylphenoxy)pentanoic acid is unique due to the combination of the phenoxy group and the pentanoic acid chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
89326-73-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-(4-methylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10-5-7-11(8-6-10)15-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key |
YCINAIJDMXOQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)





![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)


![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)

